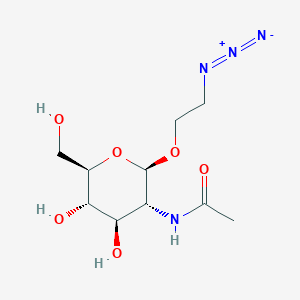

2-アジドエチル 2-アセチルアミノ-2-デオキシ-β-D-グルコピラノシド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is an alkylated glycoside. This compound is notable for its use in various biochemical applications, particularly in the field of click chemistry. It serves as a versatile building block in the synthesis of more complex molecules and is often employed in glycotherapeutic applications, drug delivery systems, and as a solubility enhancer .

科学的研究の応用

2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry

Biology: Employed in the study of glycoproteins and glycolipids, as well as in the development of glycotherapeutics

Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents

Industry: Applied in the production of biocompatible materials and as a solubility enhancer in various formulations

作用機序

- The primary target of 2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is the peptidoglycan recognition protein 3 (PGRP3) in humans . PGRP3 plays a crucial role in innate immunity by recognizing bacterial cell wall components.

- The compound’s azide group allows it to participate in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAc) with molecules containing alkyne groups . This click chemistry reaction can be harnessed for various applications.

Target of Action

Mode of Action

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside typically involves the reaction of 2-Acetamido-2-deoxy-beta-D-glucopyranosylamine with azidoethanol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves rigorous quality control measures to ensure the consistency and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry

Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions

Common Reagents and Conditions

Substitution Reactions: Copper(I) catalysts are commonly used in click chemistry to facilitate the formation of triazoles

Reduction Reactions: Reducing agents such as hydrogen gas or hydrazine can be used to convert the azido group to an amine

Major Products Formed

Triazoles: Formed via click chemistry reactions

類似化合物との比較

Similar Compounds

2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside: Similar in structure but differs in the sugar moiety

2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide: Lacks the ethyl group but contains the azido and acetamido functionalities

Uniqueness

2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is unique due to its combination of the azido and acetamido groups with the glucopyranoside structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry .

生物活性

2-Azidoethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (abbreviated as Azido-GlcNAc) is a modified sugar that has garnered attention for its potential biological activities. This compound, characterized by the presence of an azide group, is utilized in various biochemical applications, particularly in glycosylation reactions and as a probe in cellular studies. This article explores the biological activity of Azido-GlcNAc, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C10H18N4O6

- Molecular Weight : 290.28 g/mol

- CAS Number : 142072-12-6

- Purity : >98% (HPLC)

Azido-GlcNAc exhibits its biological effects primarily through its interaction with glycoproteins and glycolipids. The azide group allows for bioorthogonal reactions, enabling researchers to label and track glycan structures in living systems. The compound can be incorporated into glycans during biosynthesis, facilitating studies on glycan function and dynamics.

Key Mechanisms:

- Bioorthogonal Chemistry : The azide group can undergo click chemistry reactions, particularly with alkyne-containing molecules, allowing for selective labeling of biomolecules without interfering with native biological processes.

- Glycosylation : Azido-GlcNAc serves as a substrate for glycosyltransferases, which can modify proteins and lipids, impacting cell signaling and recognition processes.

Biological Applications

Azido-GlcNAc has been employed in various biological studies:

- Cellular Imaging : The incorporation of Azido-GlcNAc into cellular glycans allows for visualization of glycan structures using fluorescent probes.

- Glycan Profiling : Researchers utilize this compound to analyze changes in glycosylation patterns associated with disease states, such as cancer.

Study 1: Glycan Decoration in Cancer Cells

A study investigated the role of Azido-GlcNAc in modifying the glycosylation patterns of cancer cells. The researchers found that treatment with Azido-GlcNAc led to increased expression of specific glycan structures associated with tumor progression. Mass spectrometry analysis revealed the presence of neolacto-series oligosaccharides, indicating that Azido-GlcNAc can influence tumor biology through glycan remodeling .

Study 2: Lectin Binding Studies

In another study, Azido-GlcNAc was used to probe the binding affinity of lectins to glycan structures. The results demonstrated that the introduction of the azide group enhanced lectin binding due to increased multivalency and structural diversity of the glycans presented on cell surfaces . This finding underscores the potential of Azido-GlcNAc in developing targeted therapies that exploit lectin-glycan interactions.

Comparative Analysis

The following table summarizes key characteristics and biological activities of Azido-GlcNAc compared to related compounds:

| Compound | Molecular Weight | Bioorthogonal Activity | Applications |

|---|---|---|---|

| 2-Azidoethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | 290.28 g/mol | Yes | Cellular imaging, glycan profiling |

| 2-Acetamido-2-deoxy-beta-D-glucopyranoside | 221.23 g/mol | No | Substrate for glycosylation |

| Dodecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | 365.54 g/mol | Limited | Glycosylation studies |

特性

CAS番号 |

142072-12-6 |

|---|---|

分子式 |

C10H18N4O6 |

分子量 |

290.27 g/mol |

IUPAC名 |

N-[(2R,3S,4R,5S,6S)-2-(2-azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C10H18N4O6/c1-5(16)13-7-9(18)8(17)6(4-15)20-10(7)19-3-2-12-14-11/h6-10,15,17-18H,2-4H2,1H3,(H,13,16)/t6-,7-,8+,9+,10+/m0/s1 |

InChIキー |

DHQJPCIPZHPDSL-SRQGCSHVSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OCCN=[N+]=[N-])CO)O)O |

異性体SMILES |

CC(=O)N[C@H]1[C@H]([C@@H]([C@@H](O[C@H]1OCCN=[N+]=[N-])CO)O)O |

正規SMILES |

CC(=O)NC1C(C(C(OC1OCCN=[N+]=[N-])CO)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。